molecular formula C15H11F2NO B5764361 N-(3,4-difluorophenyl)-3-phenylacrylamide

N-(3,4-difluorophenyl)-3-phenylacrylamide

Cat. No. B5764361
M. Wt: 259.25 g/mol
InChI Key: HJHCYNIKXHZASE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-3-phenylacrylamide, also known as DFP-PA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of acrylamide and is known to possess unique properties that make it suitable for use in various scientific studies.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in the field of medicine. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide is not yet fully understood. However, studies have shown that this compound targets the microtubule network, which is essential for cell division and proliferation. N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the polymerization of microtubules, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-3-phenylacrylamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide has been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-3-phenylacrylamide possesses several advantages for use in lab experiments. This compound is highly stable and has a long shelf life, making it suitable for long-term studies. Additionally, N-(3,4-difluorophenyl)-3-phenylacrylamide is soluble in both organic and aqueous solvents, allowing for easy preparation of solutions for various experiments. However, one of the limitations of N-(3,4-difluorophenyl)-3-phenylacrylamide is its potential toxicity, which requires proper handling and disposal.

Future Directions

There are several future directions for the study of N-(3,4-difluorophenyl)-3-phenylacrylamide. One of the primary areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,4-difluorophenyl)-3-phenylacrylamide and its potential use in combination with other drugs. Moreover, the development of new synthesis methods for N-(3,4-difluorophenyl)-3-phenylacrylamide may lead to the production of more potent and selective compounds for use in scientific research.
Conclusion
In conclusion, N-(3,4-difluorophenyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses unique properties that make it suitable for use in various studies, including the development of new drugs for the treatment of cancer and inflammatory diseases. While there are limitations to the use of N-(3,4-difluorophenyl)-3-phenylacrylamide, its advantages and potential for future research make it a promising compound for the scientific community.

Synthesis Methods

The synthesis of N-(3,4-difluorophenyl)-3-phenylacrylamide involves the reaction of 3,4-difluoroaniline with cinnamoyl chloride in the presence of a base. The resulting product is then purified using a column chromatography technique to obtain the pure compound. This method has been reported to yield high purity and high yield of N-(3,4-difluorophenyl)-3-phenylacrylamide, making it suitable for use in scientific research.

properties

IUPAC Name

(E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2NO/c16-13-8-7-12(10-14(13)17)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHCYNIKXHZASE-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3,4-difluorophenyl)-3-phenylprop-2-enamide

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